

A Comprehensive Technical Guide to the Physical Characteristics of Sodium Nonanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Nonanoate
Cat. No.:	B1231133

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium **nonanoate**, the sodium salt of nonanoic acid, is a versatile saturated fatty acid salt with significant applications across various scientific and industrial domains.^[1] Its utility as a surfactant, emulsifier, and preservative stems directly from its distinct physicochemical properties.^{[1][2][3][4]} This technical guide provides an in-depth examination of the core physical characteristics of sodium **nonanoate**, offering detailed experimental protocols and structured data to support research and development activities.

Core Physical Properties

The physical characteristics of sodium **nonanoate** are fundamental to its function in diverse applications, from pharmaceutical formulations to biochemical assays. A summary of these properties is presented below.

Data Presentation

Property	Value	Source(s)
Synonyms	Sodium pelargonate, Nonanoic acid sodium salt	[3] [5] [6]
CAS Number	14047-60-0	[1] [7] [8]
Molecular Formula	C ₉ H ₁₇ NaO ₂	[4] [7] [8]
Molecular Weight	180.22 g/mol	[4] [7] [8]
Appearance	White to off-white or light yellow solid/powder/crystal	[1] [4] [8] [9]
Melting Point	250 °C	[3]
Boiling Point	Data not available; decomposes before boiling.	
Density	Data not available for the solid form.	
Solubility	Soluble in water (\geq 100 mg/mL)	[1] [2]

Experimental Protocols

Accurate determination of the physical properties of sodium **nonanoate** is crucial for its application. The following sections detail standardized methodologies for key experimental procedures.

Determination of Melting Point

The melting point of sodium **nonanoate** can be determined using the capillary method with a melting point apparatus.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Sodium **nonanoate** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle
- Thermometer

Procedure:

- Ensure the sodium **nonanoate** sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (250 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
- For high accuracy, the determination should be repeated at least twice, and the average value reported.

Determination of Aqueous Solubility

A stepwise procedure can be employed to determine the solubility of sodium **nonanoate** in an aqueous medium.[\[13\]](#)

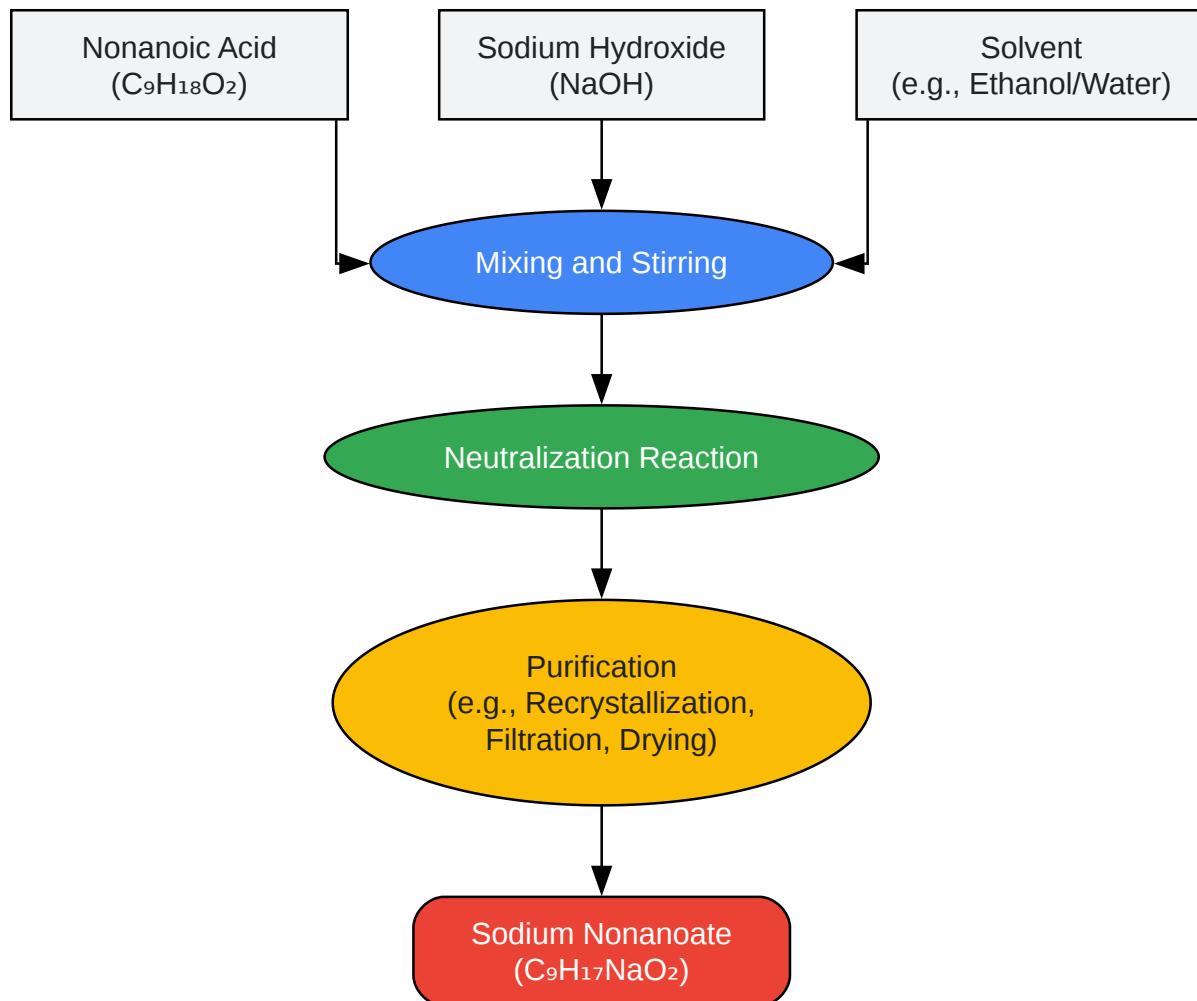
Materials:

- Sodium **nonanoate** sample
- Distilled or deionized water

- Glass vials or test tubes with closures
- Vortex mixer
- Analytical balance
- Centrifuge (optional)
- Spectrophotometer or other analytical instrument for quantification (optional, for quantitative analysis)

Procedure:

- Qualitative Assessment:
 - Weigh a specific amount of sodium **nonanoate** (e.g., 100 mg) and add it to a known volume of water (e.g., 1 mL) in a glass vial.
 - Vortex the mixture vigorously for 1-2 minutes.
 - Visually inspect the solution for any undissolved particles. If the solution is clear, the substance is considered soluble at that concentration.
- Quantitative Determination (if required):
 - Prepare a series of saturated solutions by adding an excess of sodium **nonanoate** to a fixed volume of water in several vials.
 - Agitate the vials at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
 - Separate the undissolved solid from the solution by centrifugation or filtration.
 - Analyze the concentration of sodium **nonanoate** in the clear supernatant using a suitable analytical technique (e.g., gravimetric analysis after evaporation of the solvent, or a spectroscopic method if a chromophore is present or can be derivatized).

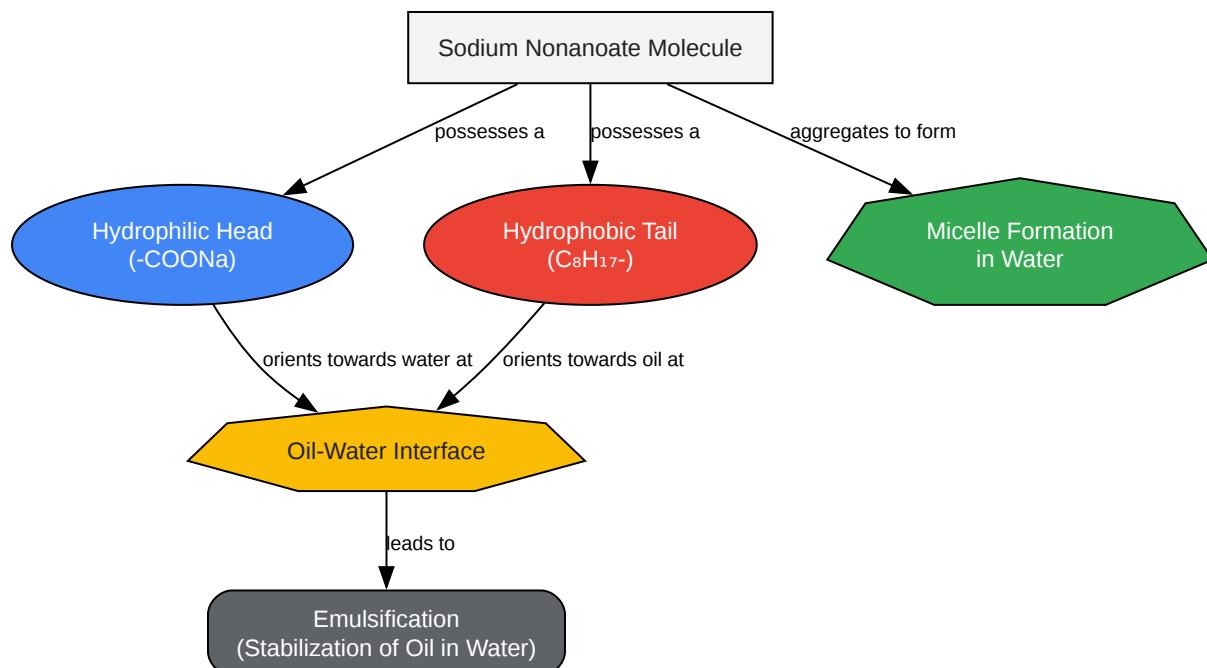

- The determined concentration represents the solubility of sodium **nonanoate** at that temperature.

Visualizations: Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes and mechanisms related to sodium **nonanoate**.

Synthesis of Sodium Nonanoate

The synthesis of sodium **nonanoate** typically involves the neutralization of nonanoic acid with a sodium base.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of sodium **nonanoate**.

Surfactant Mechanism of Action

Sodium **nonanoate** functions as a surfactant due to its amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail.

[Click to download full resolution via product page](#)

Caption: Surfactant mechanism of sodium **nonanoate**.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of sodium **nonanoate**, supplemented with practical experimental protocols and logical workflow diagrams. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the effective utilization of sodium **nonanoate** in their respective fields. A thorough understanding of these

fundamental properties is essential for optimizing its performance in existing applications and for innovating new technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 14047-60-0: Sodium nonanoate | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonanoic acid Sodium | Biochemistry reagent | TargetMol [targetmol.com]
- 4. chemimpex.com [chemimpex.com]
- 5. labsolu.ca [labsolu.ca]
- 6. larodan.com [larodan.com]
- 7. scbt.com [scbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Sodium Nonanoate | 14047-60-0 | TCI EUROPE N.V. [tcichemicals.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. davjalandhar.com [davjalandhar.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Characteristics of Sodium Nonanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231133#physical-characteristics-of-sodium-nonanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com